

4F 4PP oxalate molecular weight and formula

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Compound of Interest

Compound Name: 4F 4PP oxalate

Cat. No.: B1662925

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In-Depth Technical Guide to 4F 4PP Oxalate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties and pharmacological applications of **4F 4PP oxalate**, a potent and selective 5-HT_{2A} receptor antagonist. This document is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development, offering detailed experimental protocols and insights into its mechanism of action.

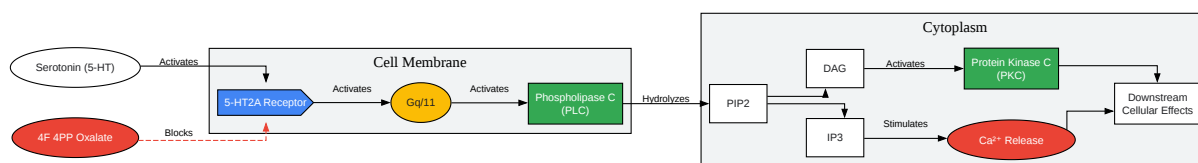
Core Compound Data

4F 4PP oxalate, with the chemical name 4-(4-Fluorobenzoyl)-1-(4-phenylbutyl)piperidine oxalate, is a well-characterized antagonist of the serotonin 2A receptor. Its selectivity and high affinity make it a valuable tool for investigating the physiological and pathological roles of the 5-HT_{2A} receptor.

Property	Value
Molecular Formula	C ₂₄ H ₂₈ FNO ₅
Molecular Weight	429.49 g/mol
CAS Number	144734-36-1
Purity	Typically ≥98%
Appearance	A solid
Solubility	Soluble in DMSO (up to 100 mM) and Ethanol (up to 20 mM)

Mechanism of Action: 5-HT_{2A} Receptor Antagonism

4F 4PP oxalate exerts its effects by selectively binding to and blocking the 5-HT_{2A} receptor, a G protein-coupled receptor (GPCR). The 5-HT_{2A} receptor is primarily coupled to the Gq/11 signaling pathway. Upon activation by its endogenous ligand, serotonin (5-HT), the receptor initiates a signaling cascade that leads to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two secondary messengers: inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium (Ca²⁺) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). As an antagonist, **4F 4PP oxalate** prevents these downstream effects by blocking the initial binding of serotonin to the receptor.



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5-HT2A Receptor Gq Signaling Pathway

Experimental Protocols

The following are representative protocols that can be adapted for the use of **4F 4PP oxalate** in various experimental settings.

In Vitro Protocol: Competitive Radioligand Binding Assay

This protocol outlines a method to determine the binding affinity (K_i) of **4F 4PP oxalate** for the 5-HT2A receptor using a competitive binding assay with a radiolabeled ligand.

Materials:

- Receptor Source: Membranes from cells expressing the human 5-HT2A receptor (e.g., HEK293 cells).
- Radioligand: [^3H]ketanserin (a known 5-HT2A antagonist).
- Non-specific Binding Control: Mianserin or another suitable 5-HT2A ligand at a high concentration (e.g., 10 μM).
- Test Compound: **4F 4PP oxalate**, serially diluted.
- Assay Buffer: 50 mM Tris-HCl, pH 7.4.
- Filtration System: 96-well filter plates (e.g., GF/B filters) and a vacuum manifold.
- Scintillation Cocktail and Counter.

Procedure:

- Preparation of Reagents:
 - Prepare serial dilutions of **4F 4PP oxalate** in assay buffer.
 - Dilute the receptor membranes in ice-cold assay buffer to the desired concentration.

- Prepare the radioligand solution at a concentration close to its K_d .
- Assay Setup (in a 96-well plate):
 - Total Binding: Add 50 μL of assay buffer, 50 μL of radioligand, and 100 μL of diluted receptor membranes.
 - Non-specific Binding: Add 50 μL of the high-concentration non-specific binding control, 50 μL of radioligand, and 100 μL of diluted receptor membranes.
 - Competitive Binding: Add 50 μL of each concentration of **4F 4PP oxalate**, 50 μL of radioligand, and 100 μL of diluted receptor membranes.
- Incubation: Incubate the plate at room temperature for 60 minutes to allow binding to reach equilibrium.
- Filtration:
 - Pre-wet the filter plate with assay buffer.
 - Rapidly transfer the contents of the assay plate to the filter plate and apply a vacuum to separate bound from free radioligand.
 - Wash the filters three times with ice-cold assay buffer.
- Scintillation Counting:
 - Allow the filters to dry.
 - Add scintillation cocktail to each well.
 - Count the radioactivity in a microplate scintillation counter.
- Data Analysis:
 - Calculate the specific binding by subtracting the non-specific binding from the total binding.

- Plot the percentage of specific binding against the logarithm of the **4F 4PP oxalate** concentration.
- Determine the IC₅₀ value from the resulting sigmoidal curve.
- Calculate the Ki value using the Cheng-Prusoff equation: $K_i = IC_{50} / (1 + [L]/K_d)$, where [L] is the concentration of the radioligand and K_d is its dissociation constant.

In Vivo Protocol: Mouse Head-Twitch Response (HTR) Assay

This protocol is designed to assess the antagonist effect of **4F 4PP oxalate** on the head-twitch response induced by a 5-HT_{2A} agonist in mice.

Materials:

- Animals: Male C57BL/6J mice (8-10 weeks old).
- 5-HT_{2A} Agonist: DOI (2,5-dimethoxy-4-iodoamphetamine) hydrochloride.
- Test Compound: **4F 4PP oxalate**.
- Vehicle: Saline (0.9% NaCl) or a suitable vehicle for dissolving the compounds.
- Administration Tools: Syringes and needles for intraperitoneal (i.p.) injection.

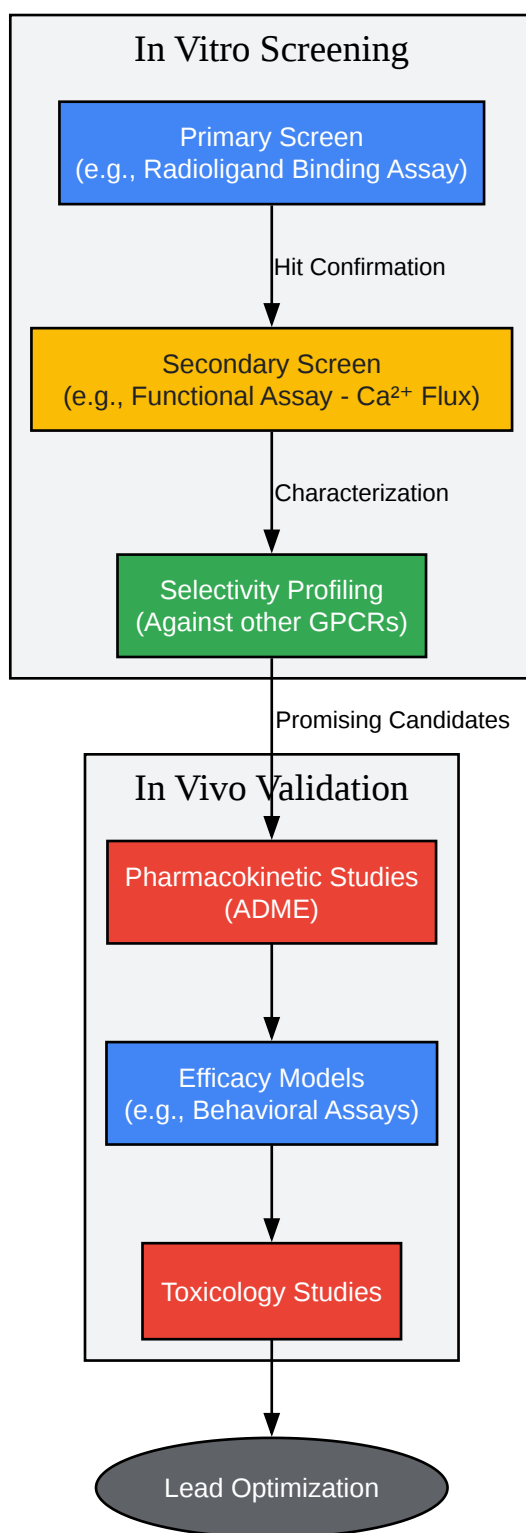
Procedure:

- Acclimation: Acclimate the mice to the testing room for at least 60 minutes before the experiment.
- Compound Preparation and Administration:
 - Dissolve DOI in saline to a concentration of 2.5 mg/mL.
 - Dissolve **4F 4PP oxalate** in the vehicle to the desired concentrations.
 - Administer **4F 4PP oxalate** (or vehicle) via i.p. injection at a volume of 10 mL/kg.

- Pre-treatment Time: Allow a pre-treatment period of 30 minutes.
- Agonist Administration: Administer DOI via i.p. injection at a dose of 2.5 mg/kg.
- Observation Period:
 - Immediately after DOI injection, place each mouse in an individual observation chamber.
 - Record the number of head twitches for each mouse over a 30-minute period.
- Data Analysis:
 - Compare the number of head twitches in the **4F 4PP oxalate**-treated groups to the vehicle-treated control group.
 - Use appropriate statistical tests (e.g., one-way ANOVA followed by a post-hoc test) to determine the significance of any observed reduction in head twitches.

Experimental Workflow: GPCR Antagonist Screening

The following diagram illustrates a general workflow for the screening and characterization of potential GPCR antagonists like **4F 4PP oxalate**.



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GPCR Antagonist Screening Workflow

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